
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core, a thiazolyl group, and a bromophenylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazinone core, followed by the introduction of the thiazolyl group and the bromophenylamino substituent. Common reagents used in these reactions include bromine, thiazole, and various amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- involves its interaction with specific molecular targets and pathways. The bromophenylamino group is believed to play a crucial role in its biological activity by binding to target proteins and enzymes. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- stands out due to its unique combination of structural features. Similar compounds include:
2H-1,4-Benzoxazin-3(4H)-one derivatives: These compounds share the benzoxazinone core but differ in their substituents.
Thiazolyl derivatives: Compounds with a thiazolyl group but different core structures.
Bromophenylamino derivatives: Compounds with a bromophenylamino group attached to different cores.
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- lies in its specific combination of these groups, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
114566-69-7 |
|---|---|
Molecular Formula |
C19H16BrN3O2S |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H16BrN3O2S/c1-2-23-16-9-12(3-8-17(16)25-10-18(23)24)15-11-26-19(22-15)21-14-6-4-13(20)5-7-14/h3-9,11H,2,10H2,1H3,(H,21,22) |
InChI Key |
SSBAPPSNKLTBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




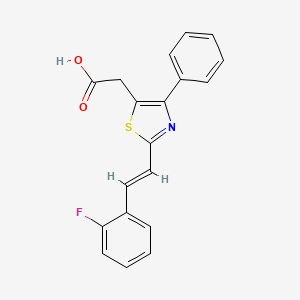
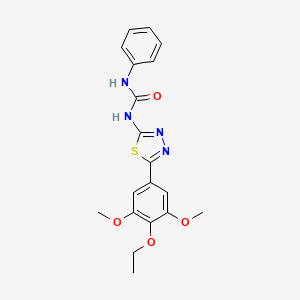
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)

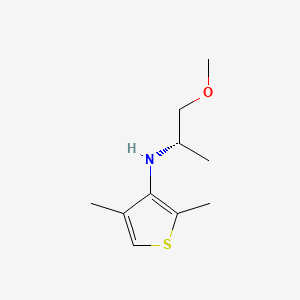


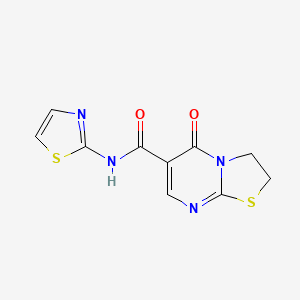
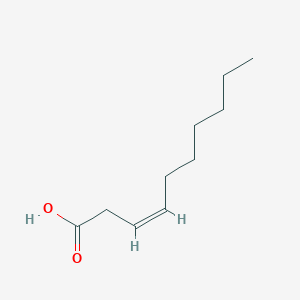
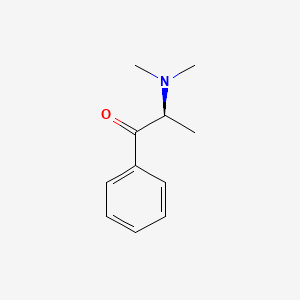
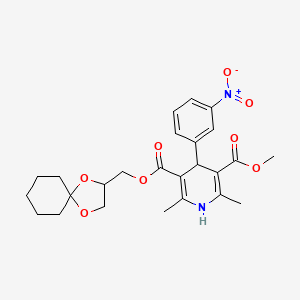
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
